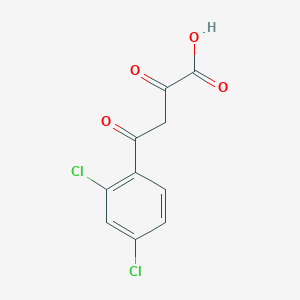

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a chemical compound that belongs to the class of organic compounds known as phenylbutyric acids. This compound is characterized by the presence of a phenyl group substituted with two chlorine atoms at the 2 and 4 positions, and a butyric acid moiety with two keto groups at the 2 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid typically involves the chlorination of phenol to produce 2,4-dichlorophenol, which is then subjected to further chemical reactions to introduce the butyric acid moiety. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the selective substitution of chlorine atoms.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings to achieve high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted phenylbutyric acids.

Applications De Recherche Scientifique

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its action include oxidative stress response, inflammation signaling, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid include:

- 2,4-Dichlorophenol

- 2,4-Dichlorophenoxyacetic acid

- 4-Chlorophenylacetic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the phenyl group with two chlorine atoms and the butyric acid moiety with two keto groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.

Activité Biologique

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid is a compound of interest due to its potential biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of this compound, detailing its mechanisms of action, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a butyric acid moiety with two keto groups. This unique structure endows it with specific chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can modulate enzyme activity by binding to active sites or altering conformations. Key pathways involved include:

- Oxidative Stress Response : The compound may influence cellular responses to oxidative stress, potentially providing protective effects against oxidative damage.

- Inflammation Signaling : It is hypothesized that the compound could modulate inflammatory pathways, which are critical in various disease states.

- Metabolic Regulation : The interaction with metabolic enzymes suggests a role in regulating metabolic processes.

Antimicrobial and Antifungal Activities

Research has indicated that derivatives of this compound exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that certain synthesized derivatives demonstrate efficacy against various microbial strains, suggesting potential applications in treating infections ( ).

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways positions it as a candidate for developing anti-inflammatory agents. Its structural similarity to known anti-inflammatory compounds suggests that it may inhibit pro-inflammatory cytokines or enzymes like cyclooxygenase ().

Synthesis and Biological Testing

A series of studies have synthesized various derivatives of this compound to evaluate their biological activities. For example:

- Synthesis of Derivatives : Researchers synthesized several derivatives through reactions with hydrazines and other reagents, yielding compounds that were tested for their antimicrobial properties ( ).

- Biological Assays : In vitro assays demonstrated that some derivatives inhibited the growth of specific bacterial and fungal strains, highlighting their potential as therapeutic agents ( ).

Comparative Studies

Comparative studies between this compound and related compounds (e.g., 2,4-Dichlorophenoxyacetic acid) have provided insights into their relative biological activities. These studies suggest that while both compounds share structural similarities, their mechanisms of action and efficacy may differ significantly ().

Data Table: Biological Activities of this compound Derivatives

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFICNZDWSKKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378073 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-70-5 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.